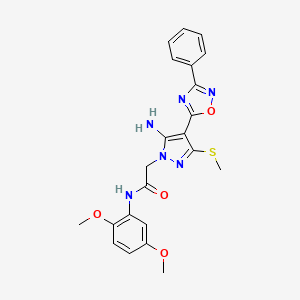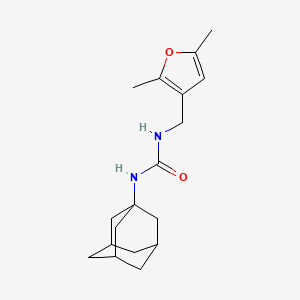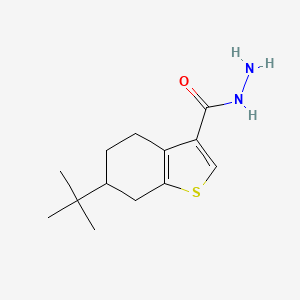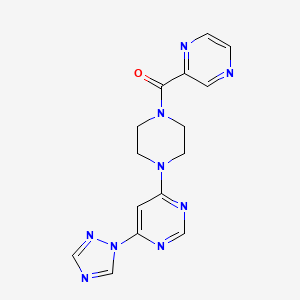![molecular formula C15H17F3N6 B2588953 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380167-68-8](/img/structure/B2588953.png)
3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly complex molecule that has been synthesized using various methods.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have potent anticancer activity and has been used as a lead compound for the development of new anticancer drugs. It also has potential applications as an antifungal agent and has been shown to have antibacterial activity.
Mechanism Of Action
The mechanism of action of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by disrupting the DNA replication process. It also has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls.
Biochemical And Physiological Effects
The compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has been shown to inhibit the growth of various fungi and bacteria. However, the compound has also been shown to have some toxic effects on normal cells and tissues.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine in lab experiments is its potent activity against cancer cells and fungi. It is also relatively easy to synthesize and has good solubility in various solvents. However, the compound has some limitations, including its potential toxicity to normal cells and tissues.
Future Directions
There are many potential future directions for research on 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antifungal and antibacterial agents. Additionally, research could be conducted to better understand the mechanism of action of the compound and to identify potential ways to reduce its toxicity to normal cells and tissues.
Synthesis Methods
The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex process that involves multiple steps. One of the most common methods used for its synthesis is the reaction of 5-ethyl-2-chloropyrimidine with piperazine in the presence of a base. The resulting intermediate is then reacted with 2,6-dichloropyridazine to yield the final product.
properties
IUPAC Name |
3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-2-11-9-19-14(20-10-11)24-7-5-23(6-8-24)13-4-3-12(21-22-13)15(16,17)18/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJIRFNDXUSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)
![2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2588878.png)

![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)
![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)

![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588890.png)


![N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2588893.png)